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Compound of Interest

Compound Name: 4-Hydroxypyridazine

Cat. No.: B169656

Introduction

4-Hydroxypyridazine is a heterocyclic organic compound with the molecular formula
C4HaN20. As a derivative of the pyridazine core, it holds significant interest for researchers in
medicinal chemistry and materials science due to the prevalence of the pyridazine scaffold in
biologically active molecules. The structural elucidation and characterization of 4-
Hydroxypyridazine and its derivatives are fundamental to understanding their chemical
behavior and potential applications.

A critical aspect of 4-Hydroxypyridazine's chemistry is its existence in a tautomeric equilibrium
with its keto form, pyridazin-4(1H)-one. In the solid state and in most common solvents, the
equilibrium heavily favors the more stable keto tautomer. This guide will focus on the
spectroscopic analysis of this predominant pyridazin-4(1H)-one form, providing a detailed
examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data. This document serves as a technical resource for scientists and professionals
engaged in the synthesis, characterization, and development of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
a molecule. The analysis of both *H and 13C NMR spectra provides unambiguous evidence for
the structure of pyridazin-4(1H)-one.

'H NMR Spectroscopy
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The proton NMR spectrum of pyridazin-4(1H)-one is expected to show three distinct signals
corresponding to the three protons on the heterocyclic ring and one signal for the N-H proton.
The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and

the carbonyl group.

) Expected Chemical o Coupling Constant
Proton Assignment _ Multiplicity
Shift () ppm (J) Hz

H-3 ~8.0-8.2 Doublet (d) ~2.0-3.0Hz

H-5 ~7.8-8.0 Doublet (d) ~2.0-3.0Hz
Singlet (s) or broad

H-6 ~83-85
singlet

N-H ~11.0-13.0 Broad Singlet (br s)

Note: Data are representative and may vary based on solvent and concentration.
Interpretation:

e H-6: This proton is adjacent to a nitrogen atom and is expected to be the most deshielded
aromatic proton, appearing furthest downfield as a singlet.

e H-3 and H-5: These two protons are adjacent to the carbonyl group and form a coupled
system. They appear as doublets due to coupling with each other.

e N-H: The proton on the nitrogen atom is typically broad due to quadrupole broadening and
chemical exchange. Its high chemical shift is characteristic of an amide-like proton.

3C NMR Spectroscopy

The 13C NMR spectrum provides information on the carbon skeleton. Pyridazin-4(1H)-one is
expected to show four signals for the four carbon atoms in the ring.
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Carbon Assignment Expected Chemical Shift (d) ppm
C-3 ~145-150
C-4 (C=0) ~175-185
C-5 ~130-135
C-6 ~ 150 - 155

Note: Data are representative and may vary based on solvent.
Interpretation:

e C-4 (C=0): The carbonyl carbon is the most deshielded carbon and appears significantly
downfield, which is a key indicator of the keto tautomer.[1]

e C-6: This carbon, positioned between two nitrogen atoms, is also highly deshielded.

e C-3 and C-5: These carbons appear in the typical aromatic region for heterocyclic

compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum is particularly useful for distinguishing between the keto and enol tautomers of 4-
Hydroxypyridazine. The presence of a strong carbonyl absorption confirms the pyridazin-
4(1H)-one structure.

Frequency Range (cm™1) Vibration Type Functional Group

3200 - 3000 N-H Stretch Amide (in ring)

3100 - 3000 C-H Stretch Aromatic

~ 1680 - 1650 C=0 Stretch Cyclic Amide (Lactam)

~ 1600 - 1450 C=C and C=N Stretch Aromatic Ring
Interpretation:
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» N-H Stretch: A broad absorption in this region is characteristic of the N-H bond in the lactam
ring.

e C=0 Stretch: A strong, sharp peak around 1670 cm~1 is definitive evidence for the carbonyl
group and the predominance of the keto tautomer.

o Tautomer Distinction: The spectrum of the enol tautomer (4-hydroxypyridazine) would be
significantly different, characterized by a very broad O-H stretch from ~3400-2500 cm~* and
the absence of the strong C=0 absorption.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments, which helps in determining the molecular weight and confirming the
molecular formula. For 4-Hydroxypyridazine (CsH4N20), the expected molecular weight is
96.09 g/mol .

m/z Value Proposed Fragment Formula
96 [M]* [CaHaN20]*
68 [M - COJ* [C3HaN2]*
67 [M - HCN]J* [CsH3NO]*
40 [C2H2N]* [C2H2N]*

Interpretation:

e Molecular lon Peak ([M]*): The peak at m/z 96 corresponds to the molecular weight of the

compound.

o Fragmentation Pattern: The fragmentation is expected to proceed via common pathways for
heterocyclic compounds. A primary fragmentation would be the loss of carbon monoxide
(CO) from the carbonyl group to give a fragment at m/z 68. Loss of hydrogen cyanide (HCN)
is another common fragmentation pathway for nitrogen-containing heterocycles.

Experimental Protocols & Workflow
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The reliable acquisition of spectroscopic data requires standardized experimental procedures.

Below are general protocols for each analytical technique discussed.

Diagram: Spectroscopic Analysis Workflow
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Caption: General workflow for the spectroscopic characterization of 4-Hydroxypyridazine.

Protocol 1: NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified 4-Hydroxypyridazine

sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-de or CDCI3) in a standard 5 mm

NMR tube. Ensure the sample is fully dissolved.
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Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the probe to
optimize magnetic field homogeneity.

H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical
parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an
acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to
achieve a good signal-to-noise ratio.

13C NMR Acquisition: Acquire a proton-decoupled 13C spectrum. This experiment requires a
larger number of scans due to the low natural abundance of 13C. A relaxation delay of 2-5
seconds is typically used.

Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
Phase the spectra and calibrate the chemical shift scale using the residual solvent peak or
an internal standard (e.g., TMS). Integrate the *H signals and pick peaks for both spectra.

Protocol 2: Attenuated Total Reflectance (ATR) - FTIR
Spectroscopy

Background Collection: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[2][3]
Record a background spectrum of the empty crystal to account for atmospheric CO2 and
H20.[4]

Sample Application: Place a small amount of the solid 4-Hydroxypyridazine powder directly
onto the ATR crystal.[2] Use a pressure clamp to ensure firm and uniform contact between
the sample and the crystal surface.[4]

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added
at a resolution of 4 cm~t over a range of 4000-400 cm~1.

Data Processing: The software automatically ratios the sample spectrum against the
background to generate the final absorbance or transmittance spectrum.

Cleaning: After analysis, carefully remove the sample and clean the crystal surface with a
suitable solvent (e.g., isopropanol) and a soft tissue.[2]
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Protocol 3: Electron lonization Mass Spectrometry (El-
MS)

e Sample Introduction: Introduce a small quantity of the volatile sample into the ion source,
often via a direct insertion probe or through a gas chromatograph (GC) inlet for thermally
stable compounds.[5][6]

« lonization: Bombard the vaporized sample molecules with a high-energy electron beam
(typically 70 eV).[5][7] This causes ionization and extensive, reproducible fragmentation.[5][8]

e Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a
quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge
(m/z) ratio.

» Detection: The separated ions are detected, and their abundance is recorded, generating a
mass spectrum.

o Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze
the fragmentation pattern to gain structural information, which can be compared against
spectral libraries for confirmation.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and
definitive characterization of 4-Hydroxypyridazine. The spectroscopic data overwhelmingly
support the predominance of the pyridazin-4(1H)-one tautomer in standard conditions. Key
spectroscopic fingerprints include the downfield carbonyl signal (~180 ppm) in the 13C NMR
spectrum, the strong C=0 stretching vibration (~1670 cm~?) in the IR spectrum, and the
molecular ion peak at m/z 96 in the mass spectrum. This guide provides the foundational data
and methodologies for researchers working with this important heterocyclic scaffold, facilitating
accurate structural confirmation and enabling further exploration of its chemical and biological
properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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